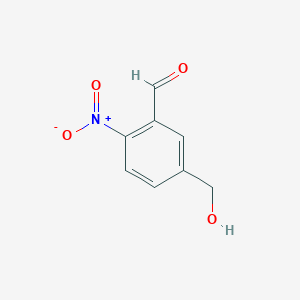
N(2)-succinyl-L-arginine
説明
N(2)-succinyl-L-arginine is an N-acyl-L-arginine resulting from the formal condensation of the alpha-amino group of L-arginine with one of the carboxy groups of succinic acid It has a role as an Escherichia coli metabolite. It is a conjugate acid of a N(2)-(3-carboxylatopropionyl)-L-arginine(1-).
N2-Succinyl-L-arginine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
N(2)-succinyl-L-arginine is a natural product found in Euglena gracilis and Apis cerana with data available.
科学的研究の応用
1. Role in Arginine Biosynthesis and Catabolism
N(2)-succinyl-L-arginine is involved in the arginine biosynthesis and catabolism pathways in various organisms. A study on Bacteroides fragilis revealed that N-succinyl-L-ornithine, a related compound, plays a crucial role in the novel arginine biosynthetic pathway of this bacterium, differing from the canonical pathway in most organisms (Shi et al., 2006). Additionally, research on Pseudomonas aeruginosa showed that the bacterium converts L-arginine to N(2)-succinylarginine or N-succinylglutamate, indicating a unique arginine catabolic pathway (Jann et al., 1986).
2. Metabolic Engineering for L-arginine Production
Metabolic engineering of microorganisms like Corynebacterium glutamicum for L-arginine production has been explored. Studies involve optimizing pathways, including those involving N(2)-succinyl-L-arginine, to enhance L-arginine yield (Park et al., 2011). Similarly, efforts in understanding and manipulating the biosynthesis and regulation of arginine in prokaryotes, including N(2)-succinyl-L-arginine pathways, have been instrumental in improving industrial-scale production of L-arginine (Shin & Lee, 2014).
3. Role in Immune Response and Tumor Biology
The metabolism of L-arginine, including pathways involving N(2)-succinyl-L-arginine, has been noted to play a significant role in immune responses and tumor biology. For instance, altered arginine metabolism can impair lymphocyte responses during immune responses and tumor growth (Bronte & Zanovello, 2005). Furthermore, the dependency of tumor cells on arginine, and by extension, its metabolic pathways, has been explored as a potential vulnerability in cancer treatment (Patil et al., 2016).
4. Exploration in Disease Models
Research has been conducted to understand the effect of arginine, and its metabolic derivatives like N(2)-succinyl-L-arginine, in various disease models. For example, the impact of arginine administration on energy metabolism in the hippocampus was studied in a rat model, contributing to the understanding of neurological diseases (Delwing et al., 2003). Similarly, altered arginine metabolism was observed in Alzheimer's disease, suggesting its potential role in the disease's pathogenesis (Liu et al., 2014).
特性
IUPAC Name |
(2S)-2-(3-carboxypropanoylamino)-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O5/c11-10(12)13-5-1-2-6(9(18)19)14-7(15)3-4-8(16)17/h6H,1-5H2,(H,14,15)(H,16,17)(H,18,19)(H4,11,12,13)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOXFSXIFQOWTD-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)CCC(=O)O)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00904135 | |
| Record name | N(2)-succinyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N(2)-succinyl-L-arginine | |
CAS RN |
2478-02-6 | |
| Record name | N2-(3-Carboxy-1-oxopropyl)-L-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2478-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



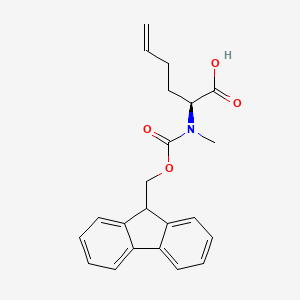
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222811.png)
![2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8222818.png)
![(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222832.png)
![(4R)-2-[2-[(S)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8222838.png)

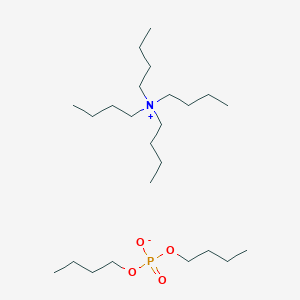
![(4S)-2-[2-[(S)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B8222879.png)
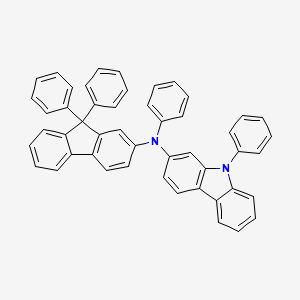
![4,4''-Dihydroxy-[1,1':4',1''-terphenyl]-3,3''-dicarboxylic acid](/img/structure/B8222882.png)

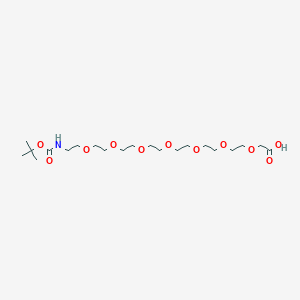
![3'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B8222903.png)
